molecular formula C22H18N4O3 B7028543 N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B7028543
M. Wt: 386.4 g/mol
InChI Key: HYDMVVUGHPTGQT-UHFFFAOYSA-N
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Description

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their significant pharmacological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-21(13-15-7-11-18(12-8-15)26(28)29)23-14-16-5-9-17(10-6-16)22-24-19-3-1-2-4-20(19)25-22/h1-12H,13-14H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDMVVUGHPTGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CNC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions Finally, the nitrophenylacetamide moiety is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenylacetamide moiety may also contribute to its biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide is unique due to the presence of both the benzimidazole core and the nitrophenylacetamide moiety. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives .

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